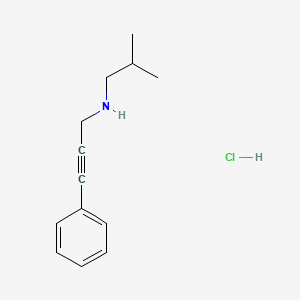
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen Bonding and Structural Analysis
Research on compounds with similar structures, such as those involving trimethoprim picolinate and 2-amino-4,6-dimethylpyrimidinium picolinate hemihydrate, reveals intricate hydrogen-bonding patterns. These studies are essential for understanding the molecular interactions and structural stability of pharmaceuticals and could guide the design of new drugs with improved efficacy and stability (Hemamalini, Muthiah, & Lynch, 2006).
Fluorescence Binding and BSA Interaction
The interaction of p-hydroxycinnamic acid derivatives with bovine serum albumin (BSA) via fluorescence and UV–vis spectral studies is crucial for understanding the pharmacokinetics and pharmacodynamics of drug molecules. These studies can help in assessing the bioavailability and distribution of the drugs within the biological systems (Meng et al., 2012).
Anticancer Activity
Synthesis and screening of compounds for anticancer activity provide a foundation for the development of novel chemotherapeutic agents. Studies on compounds with a trimethoxyphenyl scaffold, similar to parts of the specified compound, show promising results against various cancer cell lines, underscoring the potential of such molecules in cancer treatment (Ali et al., 2017).
Insecticidal and Antibacterial Potential
Research on pyrimidine-linked pyrazole heterocyclic compounds demonstrates their potential in developing new insecticidal and antibacterial agents. These findings suggest the applicability of such compounds in agriculture and public health to control pests and bacterial infections (Deohate & Palaspagar, 2020).
Microwave-assisted Synthesis and Antimicrobial Activity
The efficient synthesis of heterocyclic compounds using microwave irradiation and their subsequent evaluation for antimicrobial activity highlight the role of novel synthetic methods in accelerating drug discovery processes. These compounds' antimicrobial efficacy indicates their potential use in developing new antimicrobial drugs (Ashok et al., 2014).
Propriétés
IUPAC Name |
(E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-14-10-15(2)24-22(23-14)30-17-8-9-25(13-17)20(26)7-6-16-11-18(27-3)21(29-5)19(12-16)28-4/h6-7,10-12,17H,8-9,13H2,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTWFODCRVZOSS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2626583.png)
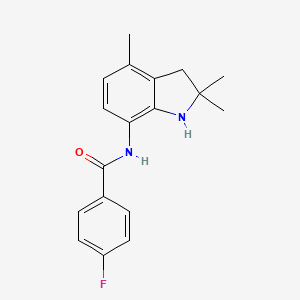
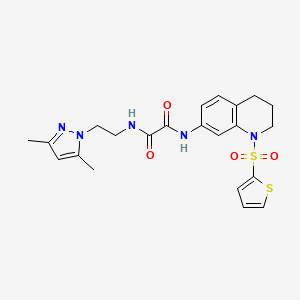

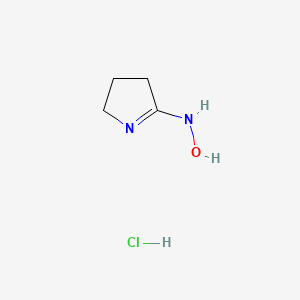
![Ethyl 3-[[2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2626593.png)
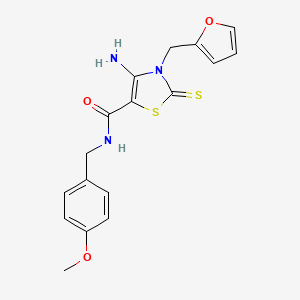

![3-((4-bromophenyl)sulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2626596.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2626599.png)
![3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B2626601.png)
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2626603.png)
